4-(Aminomethyl)-3-(trifluoromethyl)benzoicacidhydrochloride
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Overview
Description
4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H8F3NHCl It is characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde.
Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where the benzaldehyde reacts with formaldehyde and a primary amine under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
3-(Trifluoromethyl)benzoic acid: Lacks the aminomethyl group, affecting its reactivity and biological activity.
Uniqueness
4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride is unique due to the presence of both the aminomethyl and trifluoromethyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H9ClF3NO2 |
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Molecular Weight |
255.62 g/mol |
IUPAC Name |
4-(aminomethyl)-3-(trifluoromethyl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13;/h1-3H,4,13H2,(H,14,15);1H |
InChI Key |
GEPSCBCXODABKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)CN.Cl |
Origin of Product |
United States |
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